molecular formula C15H16ClNO2 B15302004 (3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride

(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride

Cat. No.: B15302004
M. Wt: 277.74 g/mol
InChI Key: HDUFMTYHFNACTR-UQKRIMTDSA-N
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Description

(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the biphenyl intermediate.

    Amination: The biphenyl intermediate undergoes amination to introduce the amino group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The biphenyl structure can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the biphenyl structure can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)propanoic acid: This compound has a similar structure but lacks the biphenyl moiety.

    3-(4-Hydroxyphenyl)propanoic acid: This compound contains a hydroxyl group instead of an amino group.

Uniqueness

(3S)-3-amino-3-(4-phenylphenyl)propanoic acid hydrochloride is unique due to its chiral center and biphenyl structure, which confer specific chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

(3S)-3-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1

InChI Key

HDUFMTYHFNACTR-UQKRIMTDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N.Cl

Origin of Product

United States

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